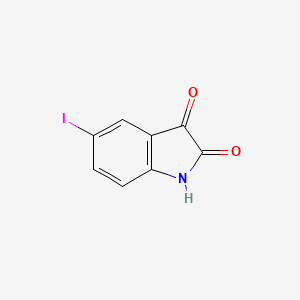

5-Iodoisatin

Description

- phenol yields 5-iodophenolisatin

- malonic acid yields 6-iodo-2-quinolone-4-carboxylic acid

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174866 | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-76-1 | |

| Record name | 5-Iodoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20780-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodoisatin: A Technical Guide for Researchers

Introduction: 5-Iodoisatin is a halogenated derivative of isatin, a bicyclic indole compound. It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of an iodine atom at the 5-position of the indole nucleus enhances its reactivity, making it a versatile substrate for various chemical transformations, including condensation reactions and palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, tailored for professionals in research and drug development.

Core Properties and Data

The fundamental physicochemical properties of 5-Iodoisatin (CAS Number: 20780-76-1) are summarized below, providing essential data for experimental design and application.[2]

Physicochemical Properties of 5-Iodoisatin

| Property | Value | Reference(s) |

| CAS Number | 20780-76-1 | [2] |

| Molecular Formula | C₈H₄INO₂ | [2] |

| Molecular Weight | 273.03 g/mol | [2] |

| Appearance | Orange to brown to dark red solid/powder | |

| Melting Point | 276-280 °C (lit.) | |

| Solubility | Soluble in acetone, acetic acid, ethanol, and Dimethylformamide. Insoluble in water. | |

| SMILES String | Ic1ccc2NC(=O)C(=O)c2c1 | |

| InChI Key | OEUGDMOJQQLVAZ-UHFFFAOYSA-N |

Chemical Identification Numbers

| Identifier | Value | Reference(s) |

| EC Number | 244-035-1 | |

| MDL Number | MFCD00016899 | |

| PubChem CID | 88695 | [2] |

Experimental Protocols

Synthesis of 5-Iodoisatin from 2'-Aminoacetophenones

A common method for the synthesis of isatins and their derivatives involves the oxidative cyclization of 2'-aminoacetophenones. The use of iodine as a promoter and tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant provides a metal-free and atom-economic route. When a stoichiometric amount of iodine is used, the reaction yields iodoisatins directly. The proposed mechanism involves a sequential iodination, Kornblum oxidation, and subsequent intramolecular amidation.

Methodology:

-

Reaction Setup: To a solution of the appropriate 2'-aminoacetophenone in a suitable solvent, add a stoichiometric amount of molecular iodine (I₂).

-

Oxidation: Add tert-butyl hydroperoxide (TBHP) to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up through standard aqueous extraction procedures to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid, to yield the pure 5-Iodoisatin.

Below is a generalized workflow for this synthetic approach.

Biological Activities and Signaling Pathways

Isatin and its derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] 5-Iodoisatin has been specifically noted for its effectiveness in modulating inflammatory responses.

Anti-Inflammatory Activity

Research has demonstrated that various isatin analogues can inhibit the production of inflammatory mediators. In studies involving lipopolysaccharide (LPS) and interferon-γ activated RAW 264.7 macrophage cells, 5-Iodoisatin was shown to be the most effective among several tested isatins at decreasing the production of Tumor Necrosis Factor-alpha (TNF-α).[3] This suggests that 5-Iodoisatin may exert its anti-inflammatory effects by interfering with the signaling pathways that lead to the expression of pro-inflammatory cytokines like TNF-α.

The TNF-α signaling pathway is a critical regulator of inflammation. The binding of TNF-α to its receptor (TNFR1) initiates a cascade of intracellular events. This typically involves the recruitment of adapter proteins like TRADD, which then serves as a platform for assembling a larger signaling complex. This complex can activate downstream pathways, including the NF-κB (Nuclear Factor-KappaB) and MAPK (Mitogen-Activated Protein Kinase) pathways, both of which lead to the transcription of genes involved in inflammation and cell survival.[5][6] The ability of 5-Iodoisatin to reduce TNF-α production suggests it may act upstream, potentially by inhibiting enzymes like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS), or by directly modulating the transcription factors that control TNF-α expression.[3]

The diagram below illustrates a simplified model of the TNF-α signaling pathway and a hypothetical point of intervention for 5-Iodoisatin.

Anticancer Potential

Many isatin-based compounds have been investigated as potential anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis.[7] The isatin scaffold is a key component of Sunitinib, a multi-targeted RTK inhibitor used in cancer therapy.[4] The ability to easily functionalize the isatin core, for instance through palladium-catalyzed reactions at the 5-iodo position, allows for the synthesis of vast libraries of compounds for screening against various cancer targets, including kinases in the PI3K/mTOR pathway.[1][4]

Conclusion

5-Iodoisatin is a high-value chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties and reactive nature make it an excellent starting material for synthesizing complex heterocyclic compounds. The demonstrated biological activities, particularly its anti-inflammatory effects through the modulation of TNF-α production, highlight its promise as a lead scaffold for the development of new therapeutic agents. Further research into its specific molecular targets and mechanisms of action will continue to unlock its full potential for researchers and scientists.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 5-Iodoisatin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoisatin, a halogenated derivative of isatin, is a pivotal intermediate in contemporary organic and medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom at the 5-position of the indole ring, confer enhanced reactivity and facilitate its use as a versatile building block in the synthesis of a diverse array of biologically active molecules and complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, discovery, and key chemical data of 5-iodoisatin, with a focus on established synthetic protocols and characterization data. Detailed experimental methodologies and signaling pathway diagrams are included to support researchers in the practical application and further exploration of this important compound.

Introduction

Isatin (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo dye.[1][2] Since its discovery, the isatin scaffold has garnered significant attention due to its presence in various natural products and its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The strategic functionalization of the isatin core has been a key focus of medicinal chemistry to modulate its biological profile.

5-Iodoisatin (5-iodo-1H-indole-2,3-dione) has emerged as a particularly valuable derivative. The introduction of an iodine atom at the C-5 position significantly enhances its synthetic utility.[5][6] The iodine atom can act as a leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This reactivity allows for the facile introduction of diverse molecular fragments, making 5-iodoisatin a crucial precursor for the construction of complex molecules with potential therapeutic applications.[7] This guide will delve into the primary methods for the synthesis of 5-iodoisatin and provide detailed experimental procedures and characterization data.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 5-iodoisatin is presented in Table 1. This information is essential for its identification, purification, and characterization.

Table 1: Physicochemical and Spectroscopic Properties of 5-Iodoisatin

| Property | Value |

| Chemical Formula | C₈H₄INO₂ |

| Molecular Weight | 273.03 g/mol [8][9] |

| Appearance | Orange to dark red solid[6] |

| Melting Point | 276-280 °C (lit.)[9] |

| Solubility | Soluble in acetone, acetic acid, ethanol. Insoluble in water. |

| IUPAC Name | 5-iodo-1H-indole-2,3-dione[8] |

| CAS Number | 20780-76-1[9] |

| ¹H NMR (DMSO-d₆) | δ 6.75 (d, 1H, J=8.2 Hz, H-7), 7.76 (d, 1H, J=1.8 Hz, H-4), 7.88 (dd, 1H, J=1.8, 8.2 Hz, H-6), 11.11 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 85.8 (C-5), 115.2 (C-7), 120.4 (C-3a), 132.9 (C-4), 142.0 (C-6), 150.7 (C-7a), 159.3 (C-2), 183.7 (C-3) |

| IR (KBr, cm⁻¹) | 3241 (N-H stretch), 1751-1731 (C=O stretch), 1606, 1458, 1198 |

Synthesis of 5-Iodoisatin

The most prevalent and reliable method for the synthesis of isatins, including 5-iodoisatin, is the Sandmeyer isatin synthesis.[10][11][12] This two-step procedure begins with the formation of an isonitrosoacetanilide intermediate from a corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin. For the synthesis of 5-iodoisatin, the logical starting material is 4-iodoaniline.[13]

Sandmeyer Synthesis of 5-Iodoisatin

The overall reaction pathway for the Sandmeyer synthesis of 5-iodoisatin is depicted below.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 5-iodoisatin via the Sandmeyer method.

Protocol 1: Synthesis of Isonitroso-(4-iodophenyl)-acetamide (Intermediate)

-

Reaction Setup: In a 1 L round-bottom flask, dissolve chloral hydrate (0.11 mol) in 250 mL of water.

-

Addition of Reagents: To this solution, add crystallized sodium sulfate (260 g). In a separate beaker, prepare a solution of 4-iodoaniline (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.105 mol) to facilitate dissolution. Add the 4-iodoaniline hydrochloride solution to the reaction flask. Finally, add a solution of hydroxylamine hydrochloride (0.32 mol) in 100 mL of water.

-

Heating: Heat the flask with vigorous stirring. The mixture should be brought to a rolling boil within approximately 45 minutes.

-

Reaction Completion: Continue boiling for 1-2 minutes. The completion of the reaction is indicated by the formation of a crystalline precipitate of isonitroso-(4-iodophenyl)-acetamide.

-

Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be used directly in the next step or recrystallized from a suitable solvent if higher purity is required.

Protocol 2: Synthesis of 5-Iodoisatin (Cyclization)

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid (150 mL) to a beaker and heat it to 50 °C.

-

Addition of Intermediate: Slowly and in small portions, add the dried isonitroso-(4-iodophenyl)-acetamide (0.1 mol) to the warm sulfuric acid with constant stirring. The temperature of the reaction mixture should be maintained between 60-70 °C. An exothermic reaction will occur, and the temperature should not be allowed to exceed 80 °C.

-

Heating: Once the addition is complete, heat the mixture to 80 °C and maintain this temperature for 10 minutes.

-

Precipitation: Carefully pour the hot reaction mixture onto crushed ice (300 g) in a large beaker.

-

Isolation and Purification: Allow the precipitate to settle, then collect the crude 5-iodoisatin by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield orange-red crystals.

Alternative Synthesis Routes

While the Sandmeyer synthesis is the most common, other methods for the preparation of isatins have been reported, which could be adapted for 5-iodoisatin.

The Stolle synthesis involves the reaction of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.[2] Another approach is the direct oxidation of 5-iodoindole using various oxidizing agents, such as iodine in combination with tert-butyl hydroperoxide (I₂/TBHP).[14]

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of 5-iodoisatin is outlined below.

Biological Significance and Applications

5-Iodoisatin serves as a key precursor in the synthesis of various compounds with a broad spectrum of biological activities. Isatin derivatives are known to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][15][16] The presence of the iodine atom in 5-iodoisatin not only facilitates the synthesis of diverse analogues through cross-coupling reactions but can also enhance the biological activity of the resulting molecules. For instance, 5-iodoisatin has been investigated for its potential in down-regulating the production of tumor necrosis factor-alpha (TNF-α).[3]

Conclusion

5-Iodoisatin is a fundamentally important building block in modern synthetic and medicinal chemistry. Its synthesis is readily achievable through well-established methods such as the Sandmeyer synthesis, starting from commercially available 4-iodoaniline. The detailed protocols and characterization data provided in this guide are intended to equip researchers with the necessary information for the successful synthesis, identification, and application of this versatile intermediate in their research and development endeavors. The continued exploration of the reactivity and biological applications of 5-iodoisatin is expected to lead to the discovery of novel therapeutic agents and functional materials.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Isatin - Wikipedia [en.wikipedia.org]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 10. ijcmas.com [ijcmas.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. calibrechem.com [calibrechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nmc.gov.in [nmc.gov.in]

A Comprehensive Technical Guide to 5-Iodoisatin: Physicochemical Characteristics, Synthesis, and Biological Activity

Introduction

5-Iodoisatin, a halogenated derivative of isatin (1H-indole-2,3-dione), is a significant heterocyclic compound in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring an indole nucleus with two carbonyl groups and an iodine atom at the 5-position, imparts enhanced reactivity, making it a valuable precursor for synthesizing a diverse array of complex molecules and potential therapeutic agents.[1] This technical guide provides an in-depth overview of the physicochemical properties, spectral characteristics, experimental protocols, and known biological activities of 5-Iodoisatin, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

5-Iodoisatin presents as an orange to dark red crystalline powder.[2][3] Its core physicochemical characteristics are summarized in the table below, offering a quantitative look at its properties.

| Property | Value | Source |

| IUPAC Name | 5-iodo-1H-indole-2,3-dione | [2][4] |

| CAS Number | 20780-76-1 | [2][5] |

| Molecular Formula | C₈H₄INO₂ | [2][4][6] |

| Molecular Weight | 273.03 g/mol | [4][5][6] |

| Melting Point | 276-280 °C (lit.) | [2][5][6] |

| Appearance | Orange to Brown to Dark red powder/crystal | [2] |

| pKa (Predicted) | 8.87 ± 0.20 | [2] |

| Density (Predicted) | 2.106 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in acetone, acetic acid, ethanol, and dimethylformamide. Insoluble in water. | [2] |

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of 5-Iodoisatin. Key spectral data are detailed below.

| Spectral Data | Details |

| ¹H NMR | (200 MHz, DMSO-d₆) δ: 6.75 (d, 1H, J=8.2 Hz, H-7), 7.76 (d, 1H, J=1.8Hz, H-4), 7.88 (dd, 1H, J=1.8, 8.2Hz, H-6), 11.11 (s, 1H, NH).[2] |

| ¹³C NMR | (50 MHz, DMSO-d₆) δ: 85.8 (C-5), 115.2 (C-7), 120.4 (C-3a), 132.9 (C-4), 142.0 (C-6), 150.7 (C-7a), 159.3 (C-2), 183.7 (C-3).[2] |

| Infrared (IR) | (KBr) ν: 3241 (N-H stretch), 1731-1751 (C=O stretch), 1606 (C=C stretch), 1458, 1198 cm⁻¹.[2] |

| Purity Assay | ≥96.0% (HPLC).[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 5-Iodoisatin are essential for reproducible research.

Synthesis of 5-Iodoisatin

A common and effective method for synthesizing 5-Iodoisatin is through the cyclization of p-iodoacetoacetanilide using concentrated sulfuric acid.

Detailed Protocol: [2]

-

Preheat 275 mL of concentrated sulfuric acid to 60 °C in a suitable reaction vessel.

-

While stirring, slowly add 22.0 g (75.9 mmol) of p-iodoacetoacetanilide in portions, ensuring the reaction temperature does not exceed 65 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 15 minutes.

-

Cool the mixture to room temperature, then further cool to 0 °C using an ice bath.

-

Slowly pour the cooled reaction mixture onto 550 g of crushed ice with continuous stirring. Maintain stirring at 0 °C for 1 hour to allow for complete precipitation.

-

Collect the resulting orange precipitate by filtration and wash it thoroughly with 110 mL of water.

-

Dissolve the crude precipitate in 55 mL of a preheated (60 °C) 10% aqueous sodium hydroxide solution.

-

To the dissolved solution, add 16.5 mL of acetic acid and heat the mixture at 60 °C for 30 minutes.

-

Cool the mixture first to room temperature and then to 0 °C.

-

Collect the purified 5-Iodoisatin precipitate by filtration, wash with 11 mL of water, and dry under vacuum.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Spectra are typically recorded on a 200 MHz or higher instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The spectrum is commonly obtained using the KBr wafer technique to identify key functional groups.[2][4]

-

High-Performance Liquid Chromatography (HPLC) : Utilized for assessing the purity of the final compound, with results often indicating a purity of ≥96.0%.[3]

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to possess a wide range of biological activities, including antiviral, antitumor, antibacterial, and anticonvulsant properties.[7][8][9] While research into the specific mechanisms of 5-Iodoisatin is ongoing, several key activities have been identified.

5-Iodoisatin has been noted for its potential as an anticoronaviral agent.[4] Furthermore, in a study involving lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated RAW 264.7 macrophage cells, 5-Iodoisatin demonstrated a distinct immunomodulatory profile. Unlike other isatin analogues such as 5-fluoro and 5-chloro-isatin, 5-Iodoisatin did not inhibit the production of nitric oxide (NO) or prostaglandin E2 (PGE₂).[7]

However, 5-Iodoisatin was the most effective among the tested compounds at decreasing the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[7] This suggests a potentially selective mechanism of action. The down-regulation of TNF-α could be linked to the inhibition of critical signaling pathways such as the NF-κB pathway, which is a primary regulator of inflammatory responses. This specific activity suggests that 5-Iodoisatin may be a valuable lead compound for the development of novel anti-inflammatory agents.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. 5-IODOISATIN | 20780-76-1 [chemicalbook.com]

- 3. A14988.06 [thermofisher.com]

- 4. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 6. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Iodoisatin: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Iodoisatin. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, standardized experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Core Data Presentation: ¹H and ¹³C NMR of 5-Iodoisatin

The following tables summarize the quantitative ¹H and ¹³C NMR data for 5-Iodoisatin. The data presented is a representative compilation based on spectral information for the isatin core and iodo-substituted aromatic systems. It is intended to serve as a reliable reference for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for 5-Iodoisatin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.85 | d | ~1.8 | 1H |

| H-6 | ~7.70 | dd | ~8.2, 1.8 | 1H |

| H-7 | ~6.75 | d | ~8.2 | 1H |

| NH | ~11.10 | br s | - | 1H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data for 5-Iodoisatin

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~184.0 |

| C-3 | ~159.5 |

| C-3a | ~119.0 |

| C-4 | ~125.0 |

| C-5 | ~85.0 |

| C-6 | ~145.0 |

| C-7 | ~115.0 |

| C-7a | ~150.0 |

Note: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm). The chemical shift for the carbon bearing the iodine (C-5) is an estimate and can vary.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of 5-Iodoisatin.

1. Sample Preparation:

-

Approximately 5-10 mg of 5-Iodoisatin is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

2. NMR Spectrometer and Parameters:

-

A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.

-

For ¹H NMR:

-

The spectrometer frequency is set to 400 MHz.

-

A standard pulse program for proton NMR is used.

-

The spectral width is typically set to 12-16 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

For ¹³C NMR:

-

The spectrometer frequency is set to 100 MHz.

-

A proton-decoupled pulse program is employed.

-

The spectral width is set to 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-Iodoisatin, from sample preparation to final data interpretation.

Caption: Experimental workflow for NMR analysis of 5-Iodoisatin.

Caption: Logical relationships in the spectroscopic analysis of 5-Iodoisatin.

The Pivotal Role of Iodine in 5-Iodoisatin: A Technical Guide to its Reactivity and Electronic Effects for Drug Discovery

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of pharmaceutical research and drug development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy. This technical guide delves into the reactivity and electronic effects of the iodine atom in 5-iodoisatin, a versatile synthetic intermediate with significant potential in medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity in key chemical transformations, and the underlying electronic principles that govern its chemical behavior.

Introduction: The Significance of 5-Iodoisatin in Medicinal Chemistry

Isatin and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom, particularly iodine, at the 5-position of the isatin scaffold, creates a molecule with enhanced reactivity and serves as a versatile handle for a variety of chemical modifications.[1][2][3] 5-Iodoisatin is a key building block for the synthesis of a diverse array of biologically active compounds, making it a molecule of high interest in the pursuit of novel therapeutics.

Synthesis of 5-Iodoisatin

The preparation of 5-iodoisatin can be achieved through several synthetic routes, with the Sandmeyer isatin synthesis being a classical and widely employed method.

Sandmeyer Isatin Synthesis

This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid to yield the isatin. For the synthesis of 5-iodoisatin, 4-iodoaniline would be the starting material.

Experimental Protocol: Sandmeyer Synthesis of 5-Iodoisatin (General Procedure)

-

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide (Isonitrosoacetanilide intermediate). In a flask, a solution of chloral hydrate in water is prepared. To this, crystallized sodium sulfate is added, followed by a solution of 4-iodoaniline in water containing hydrochloric acid. Finally, a solution of hydroxylamine hydrochloride in water is added. The mixture is heated to boiling for a short period. Upon cooling, the isonitrosoacetanilide intermediate precipitates and is collected by filtration.

-

Step 2: Cyclization to 5-Iodoisatin. The dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide is added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is heated, and after cooling, it is poured onto crushed ice. The precipitated 5-iodoisatin is then collected by filtration, washed with water, and can be further purified by recrystallization.

Physicochemical and Spectroscopic Data

The physicochemical properties of 5-iodoisatin are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₄INO₂ | [4][5] |

| Molecular Weight | 273.03 g/mol | [4][5] |

| Appearance | Orange to dark red solid | [2][3] |

| Melting Point | 276-280 °C (lit.) | [4][6][7] |

| CAS Number | 20780-76-1 | [4][5] |

Spectroscopic Data of 5-Iodoisatin

| Technique | Data |

| ¹H NMR | Specific, experimentally determined chemical shifts and coupling constants for 5-iodoisatin are not readily available in the searched literature. However, based on the structure and data for similar compounds, the aromatic protons would be expected in the δ 7.0-8.0 ppm region, and the N-H proton would appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Specific, experimentally determined chemical shifts for 5-iodoisatin are not readily available in the searched literature. The carbonyl carbons (C2 and C3) would be expected in the δ 160-185 ppm region. The carbon bearing the iodine (C5) would show a characteristic shift, and the other aromatic carbons would appear in the δ 110-150 ppm range. |

| FTIR (KBr, cm⁻¹) | Characteristic peaks would include: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (two bands, around 1730-1760 cm⁻¹ for the ketone and lactam carbonyls), and C-I stretching (in the fingerprint region). The PubChem entry for 5-iodoisatin references an FTIR spectrum obtained via KBr wafer.[8] |

| UV-Vis (λmax) | In methanol, isatin exhibits absorption bands at 297 nm (π → π) and 416 nm (n → π). The introduction of the iodo-substituent is expected to cause a bathochromic (red) shift in these absorptions. |

Electronic Effects of the Iodine Substituent

The iodine atom at the 5-position of the isatin ring exerts significant electronic effects that influence the molecule's reactivity. Iodine is an interesting substituent as it is deactivating due to its inductive electron-withdrawing effect (-I effect), yet it is ortho, para-directing in electrophilic aromatic substitution due to the electron-donating resonance effect (+M effect) of its lone pairs.

A computational study using Density Functional Theory (DFT) on 5-substituted isatins (F, Cl, CH₃, OCH₃) has shown that the nature of the substituent at the 5-position influences the HOMO-LUMO energy gap. Generally, electron-withdrawing groups tend to lower the energy of both the HOMO and LUMO, which can impact the molecule's reactivity and spectroscopic properties. While this study did not include 5-iodoisatin, the trend suggests that the iodine atom will similarly modulate the electronic structure of the isatin core.

The workflow for a computational analysis of the electronic effects can be visualized as follows:

Caption: A generalized workflow for the computational analysis of the electronic properties of 5-iodoisatin.

Reactivity of 5-Iodoisatin

The presence of the iodine atom and the inherent reactivity of the isatin core make 5-iodoisatin a versatile substrate for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 5-iodoisatin is particularly amenable to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions.[1][2]

This reaction forms a new carbon-carbon bond between 5-iodoisatin and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodoisatin (General Procedure)

-

To a reaction vessel, add 5-iodoisatin, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated with stirring for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is worked up by extraction and the product is purified by chromatography.

The Heck reaction couples 5-iodoisatin with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9]

Experimental Protocol: Heck Reaction of 5-Iodoisatin (General Procedure)

-

In a reaction flask, 5-iodoisatin, the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) are combined.

-

Anhydrous solvent (e.g., DMF or acetonitrile) is added, and the mixture is degassed.

-

The reaction is heated under an inert atmosphere until completion.

-

Work-up involves filtration, extraction, and purification of the product.

This reaction involves the coupling of 5-iodoisatin with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[10]

Experimental Protocol: Sonogashira Coupling of 5-Iodoisatin (General Procedure)

-

To a degassed solution of 5-iodoisatin in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N or DIPA).

-

The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed.

-

The reaction is quenched, and the product is extracted and purified.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:

Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions involving 5-iodoisatin.

N-Alkylation

The nitrogen atom of the isatin ring can be alkylated to introduce further diversity into the molecular structure.

Experimental Protocol: N-Alkylation of 5-Iodoisatin (General Procedure)

-

5-Iodoisatin is dissolved in a polar aprotic solvent such as DMF.

-

A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to deprotonate the nitrogen atom.[11]

-

The alkylating agent (e.g., an alkyl halide) is added, and the mixture is stirred, often with heating.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up by pouring into water, and the product is collected by filtration or extraction. Microwave-assisted N-alkylation has been shown to significantly reduce reaction times.[11][12]

Condensation Reactions

The C3-carbonyl group of 5-iodoisatin is electrophilic and readily undergoes condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form a wide range of derivatives, including Schiff bases and hydrazones.[4]

Experimental Protocol: Synthesis of a 5-Iodoisatin Schiff Base (General Procedure)

-

A solution of 5-iodoisatin in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

An equimolar amount of a primary amine is added, often with a catalytic amount of acid.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the Schiff base product often precipitates and can be collected by filtration and recrystallized.

Biological Activity and Signaling Pathways

Derivatives of 5-iodoisatin have shown promise as inhibitors of various biological targets, implicating their potential in treating a range of diseases, including cancer.

Anticancer Activity and CDK2 Inhibition

Several studies have highlighted the potential of isatin derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13][14][15][16] Dysregulation of CDK2 activity is a hallmark of many cancers. Isatin-based compounds can act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing its phosphorylation of target proteins, thereby leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 pathway by 5-iodoisatin derivatives, leading to cell cycle arrest.

Anti-inflammatory Activity: Targeting COX-2 and iNOS

Some isatin derivatives have been shown to possess anti-inflammatory properties by modulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory response. Overexpression of COX-2 and iNOS is associated with various inflammatory diseases and some cancers.

Caption: Down-regulation of COX-2 and iNOS expression by 5-iodoisatin derivatives as a mechanism of anti-inflammatory action.

Quantitative Data on Biological Activity

The following table summarizes some of the reported biological activities of 5-iodoisatin derivatives.

| Derivative Type | Biological Activity | Assay | IC₅₀ (µM) |

| Isatin-hydrazone | Cytotoxicity (MCF7) | MTT | 1.51 |

| Isatin-hydrazone | CDK2 Inhibition | Enzyme Inhibition | 0.2456 |

| Symmetrical bis-Schiff base | Cytotoxicity (HepG2) | MTT | 4.23 |

Conclusion

5-Iodoisatin is a highly valuable and versatile building block in medicinal chemistry. The iodine atom not only provides a reactive site for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, but also influences the electronic properties of the isatin core, which can be fine-tuned to optimize biological activity. The ability to readily synthesize a diverse library of 5-iodoisatin derivatives makes it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases, with promising activity demonstrated in the areas of cancer and inflammation. Further exploration of the synthetic utility and biological activities of 5-iodoisatin and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-碘靛红 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Iodoisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, is a molecule of significant interest in medicinal chemistry and drug development. Its biological activities, including its role as an inhibitor of tumor necrosis factor-alpha (TNF-α) production, are intrinsically linked to its three-dimensional structure and conformational properties. This technical guide provides a comprehensive analysis of the molecular structure and conformation of 5-Iodoisatin, integrating crystallographic data, spectroscopic insights, and an examination of its interactions within biological signaling pathways. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.

Molecular Structure and Identification

5-Iodoisatin is chemically known as 5-iodo-1H-indole-2,3-dione.[1] Its fundamental structure consists of a bicyclic system comprising a benzene ring fused to a five-membered pyrrolidinone ring, with an iodine atom substituted at the 5-position of the benzene ring and ketone groups at positions 2 and 3 of the pyrrolidinone ring.

| Identifier | Value |

| IUPAC Name | 5-iodo-1H-indole-2,3-dione |

| Molecular Formula | C₈H₄INO₂[1] |

| Molecular Weight | 273.03 g/mol [1] |

| CAS Number | 20780-76-1[1] |

| CCDC Number | 612450[1] |

| SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)N2[1] |

Conformational Analysis: A Solid-State Perspective from X-ray Crystallography

The precise three-dimensional arrangement of atoms in 5-Iodoisatin has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 612450, provides a detailed view of its solid-state conformation.

The isatin core of the molecule is essentially planar. In the crystalline state, molecules of 5-Iodoisatin are organized in a specific arrangement stabilized by a network of intermolecular interactions. These include N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. These chains are further interconnected into sheets through iodo–carbonyl interactions, a type of halogen bond.

Key Crystallographic Data

The following tables summarize the key bond lengths, bond angles, and torsion angles derived from the crystallographic data of 5-Iodoisatin (CCDC 612450).

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I(1)-C(5) | 2.099(3) |

| O(1)-C(2) | 1.215(4) |

| O(2)-C(3) | 1.218(4) |

| N(1)-C(2) | 1.378(4) |

| N(1)-C(8) | 1.396(4) |

| C(2)-C(3) | 1.554(5) |

| C(3)-C(4) | 1.470(5) |

| C(4)-C(5) | 1.383(5) |

| C(4)-C(9) | 1.391(5) |

| C(5)-C(6) | 1.390(5) |

| C(6)-C(7) | 1.381(5) |

| C(7)-C(8) | 1.385(5) |

| C(8)-C(9) | 1.390(4) |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| C(2)-N(1)-C(8) | 111.4(3) |

| O(1)-C(2)-N(1) | 126.1(3) |

| O(1)-C(2)-C(3) | 127.3(3) |

| N(1)-C(2)-C(3) | 106.6(3) |

| O(2)-C(3)-C(2) | 126.3(3) |

| O(2)-C(3)-C(4) | 127.2(3) |

| C(2)-C(3)-C(4) | 106.5(3) |

| C(5)-C(4)-C(9) | 121.2(3) |

| C(3)-C(4)-C(9) | 108.9(3) |

| C(6)-C(5)-C(4) | 119.2(3) |

| I(1)-C(5)-C(4) | 120.3(3) |

| I(1)-C(5)-C(6) | 120.5(3) |

| C(7)-C(6)-C(5) | 120.4(4) |

| C(6)-C(7)-C(8) | 121.1(3) |

| N(1)-C(8)-C(7) | 129.9(3) |

| N(1)-C(8)-C(9) | 109.4(3) |

| C(7)-C(8)-C(9) | 120.7(3) |

| C(4)-C(9)-C(8) | 120.9(3) |

Table 3: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| C(8)-N(1)-C(2)-O(1) | -179.3(3) |

| C(8)-N(1)-C(2)-C(3) | 0.9(3) |

| C(2)-N(1)-C(8)-C(7) | 179.6(3) |

| C(2)-N(1)-C(8)-C(9) | -0.1(3) |

| O(1)-C(2)-C(3)-O(2) | -1.1(5) |

| N(1)-C(2)-C(3)-C(4) | -0.9(3) |

| O(2)-C(3)-C(4)-C(5) | 179.3(3) |

| C(2)-C(3)-C(4)-C(9) | 0.6(3) |

| C(9)-C(4)-C(5)-I(1) | 179.4(2) |

| C(3)-C(4)-C(9)-C(8) | -0.2(3) |

| N(1)-C(8)-C(9)-C(4) | 0.0(3) |

The torsion angles confirm the planarity of the bicyclic ring system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of the nuclei in 5-Iodoisatin and can be used to confirm its structure in solution.

¹H NMR (DMSO-d₆):

-

δ 11.11 (s, 1H, NH)

-

δ 7.88 (dd, 1H, J=1.8, 8.2 Hz, H-6)

-

δ 7.76 (d, 1H, J=1.8 Hz, H-4)

-

δ 6.75 (d, 1H, J=8.2 Hz, H-7)

¹³C NMR (DMSO-d₆):

-

δ 183.7 (C-3)

-

δ 159.3 (C-2)

-

δ 150.7 (C-7a)

-

δ 142.0 (C-6)

-

δ 132.9 (C-4)

-

δ 120.4 (C-3a)

-

δ 115.2 (C-7)

-

δ 85.8 (C-5)

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities. 5-Iodoisatin has been shown to be a potent inhibitor of TNF-α production. While it did not significantly inhibit the expression of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) proteins, its effect on TNF-α suggests a more specific interaction with the inflammatory signaling cascade.

Inhibition of TNF-α Signaling Pathway

The precise mechanism by which 5-Iodoisatin inhibits TNF-α production is not fully elucidated. However, a plausible mechanism involves the modulation of the TNF-α signaling pathway. TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), which triggers a cascade of intracellular events, often culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including TNF-α itself, creating a positive feedback loop.

5-Iodoisatin may interfere with this pathway at one or more points. Potential mechanisms include:

-

Direct inhibition of TNF-α converting enzyme (TACE): TACE is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.

-

Inhibition of IKK (IκB kinase): This would prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm.

-

Direct interaction with components of the TNFR signaling complex.

The following diagram illustrates the potential points of inhibition of the TNF-α signaling pathway by 5-Iodoisatin.

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of 5-Iodoisatin suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, acetone).

-

Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of 5-Iodoisatin are dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Standard parameters for acquisition include a sufficient number of scans to obtain a good signal-to-noise ratio, a defined pulse width, and a relaxation delay.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

The following diagram illustrates a general workflow for the structural and biological characterization of 5-Iodoisatin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 5-Iodoisatin. The solid-state conformation, determined by X-ray crystallography, reveals a planar isatin core with specific intermolecular interactions, including hydrogen and halogen bonds. Spectroscopic data from NMR confirms the molecular structure in solution. The notable biological activity of 5-Iodoisatin as an inhibitor of TNF-α production highlights its potential as a lead compound in the development of novel anti-inflammatory agents. The provided experimental protocols and structured data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug discovery, enabling further exploration and application of this promising molecule.

References

A Technical Guide to the Solubility of 5-Iodoisatin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Iodoisatin, a halogenated derivative of isatin with significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile. Furthermore, a detailed experimental protocol is provided for researchers to determine precise quantitative solubility values. To offer a comparative reference, quantitative solubility data for the parent compound, isatin, is also included. This guide is intended to be a valuable resource for scientists working with 5-Iodoisatin in drug discovery and development, aiding in solvent selection for synthesis, purification, and formulation.

Introduction to 5-Iodoisatin and its Solubility

5-Iodoisatin (1H-indole-2,3-dione, 5-iodo-) is a derivative of isatin, a bicyclic aromatic compound. The introduction of an iodine atom at the 5-position of the indole ring significantly alters the molecule's electronic properties and lipophilicity, which in turn influences its biological activity and solubility characteristics. Understanding the solubility of 5-Iodoisatin in various organic solvents is crucial for its application in chemical reactions, purification processes such as crystallization, and the development of pharmaceutical formulations.

The principle of "like dissolves like" is fundamental to predicting the solubility of 5-Iodoisatin. The presence of the polar lactam and ketone functional groups suggests potential solubility in polar organic solvents, while the aromatic ring and the iodine atom contribute to its nonpolar character, indicating possible solubility in less polar environments.

Solubility Profile of 5-Iodoisatin

Qualitative Solubility Data

Qualitative assessments from various chemical suppliers indicate the general solubility of 5-Iodoisatin in several common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

| Solvent | Chemical Class | Qualitative Solubility |

| Acetone | Ketone | Soluble |

| Acetic Acid | Carboxylic Acid | Soluble |

| Ethanol | Alcohol | Soluble |

| Dimethylformamide (DMF) | Amide | Soluble |

| Water | Protic | Insoluble |

Quantitative Solubility Data for Isatin (for comparison)

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| N,N-Dimethylformamide (DMF) | Not explicitly found in mole fraction, but qualitatively high |

| Acetone | Data not available in mole fraction |

| Ethanol | 4.09 x 10⁻³ |

| Ethyl Acetate | 5.68 x 10⁻³ |

| Dichloromethane | Data not available in mole fraction |

| Water | 5.14 x 10⁻⁵ |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data for 5-Iodoisatin, a well-defined experimental protocol is essential. The gravimetric method is a reliable and commonly used technique for determining the solubility of a solid in a liquid.[3][4][5]

Materials and Equipment

-

5-Iodoisatin (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Gravimetric Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Iodoisatin to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid 5-Iodoisatin remains in excess.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the mixture to settle for a few hours at the constant temperature to let the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (of a pore size sufficient to remove all undissolved particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood or by gentle heating in a drying oven at a temperature well below the melting point of 5-Iodoisatin to avoid decomposition.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 5-Iodoisatin is the final constant mass of the container with the residue minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the container with the saturated solution minus the final constant mass of the container with the residue.

-

Solubility can then be expressed in various units, such as:

-

g / 100 g of solvent: (mass of dissolved 5-Iodoisatin / mass of solvent) x 100

-

g / 100 mL of solvent: (mass of dissolved 5-Iodoisatin / volume of solvent) x 100 (requires knowing the density of the solvent at the experimental temperature)

-

mol / L (Molarity): (moles of dissolved 5-Iodoisatin / liters of solution)

-

Mole fraction (x): moles of 5-Iodoisatin / (moles of 5-Iodoisatin + moles of solvent)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of 5-Iodoisatin solubility.

Caption: Gravimetric method for solubility determination.

Conclusion

While quantitative solubility data for 5-Iodoisatin remains to be extensively documented, its qualitative solubility in common polar organic solvents like acetone, acetic acid, ethanol, and DMF provides a foundational understanding for its handling and use. For applications requiring precise solubility values, the detailed gravimetric protocol outlined in this guide offers a robust methodology for researchers to generate reliable data. The comparative data for isatin serves as a useful, albeit approximate, benchmark. Further experimental studies are encouraged to populate the literature with quantitative solubility data for this important synthetic intermediate, which will undoubtedly facilitate its broader application in research and development.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Iodoisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of 5-Iodoisatin, a halogenated derivative of isatin with significant potential in medicinal chemistry and materials science. This document outlines the key computational methodologies used to elucidate its structural, spectroscopic, and electronic properties, and provides detailed experimental protocols for its synthesis and characterization.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antiviral, anticancer, and anticonvulsant properties. The introduction of a halogen atom, such as iodine, at the 5-position of the isatin ring can significantly modulate its physicochemical and biological characteristics. 5-Iodoisatin serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] Computational chemistry plays a pivotal role in understanding the structure-activity relationships of such molecules, offering insights that guide rational drug design and materials development.

This guide summarizes the key theoretical and computational approaches applied to the study of 5-Iodoisatin, including Density Functional Theory (DFT) for geometric and electronic structure analysis, vibrational spectroscopy (FT-IR and FT-Raman), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis.

Experimental Protocols

Synthesis of 5-Iodoisatin

A common and effective method for the synthesis of 5-Iodoisatin is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with an iodide ion.[3][4][5][6][7]

Materials:

-

5-Aminoisatin

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Distilled water

-

Ice

Procedure:

-

Diazotization: A suspension of 5-aminoistain in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. The mixture is stirred and allowed to warm to room temperature.

-

The reaction mixture is then gently heated to facilitate the decomposition of the diazonium salt and the formation of 5-iodoisatin, which precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 5-Iodoisatin.

Alternative synthetic routes include the direct oxidation of indoles using reagents like N-Iodosuccinimide (NIS) and 2-Iodoxybenzoic acid (IBX) or the use of molecular iodine and a suitable oxidant.[8][9]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

FT-IR and FT-Raman spectra are recorded to identify the functional groups and vibrational modes of the synthesized 5-Iodoisatin.

-

FT-IR Spectroscopy: The sample is typically mixed with potassium bromide (KBr) to form a pellet, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The spectrum of the solid sample is recorded using a laser excitation source, typically in the range of 4000-50 cm⁻¹.

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for calculations on isatin derivatives.

Geometry Optimization

The molecular geometry of 5-Iodoisatin is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable basis set, such as 6-311++G(d,p). The optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method. These calculations aid in the assignment of the experimental vibrational bands to specific molecular motions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. These charges provide information about the distribution of electrons and can be used to understand the electrostatic properties of the molecule. However, it's important to note that Mulliken charges are known to be basis set dependent.[10]

Data Presentation

Table 1: Calculated Geometric Parameters of 5-Substituted Isatins (Representative Values)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C4-C5 | 1.39 |

| C5-C6 | 1.38 | |

| C5-I | 2.08 | |

| C2=O | 1.22 | |

| C3=O | 1.23 | |

| N1-H | 1.01 | |

| Bond Angle (°) | C4-C5-C6 | 120.5 |

| C4-C5-I | 119.8 | |

| C6-C5-I | 119.7 |

Table 2: Calculated Vibrational Frequencies of 5-Substituted Isatins (Representative Values)

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| N-H stretch | ~3450 | ~3450 | ν(N-H) |

| C=O stretch (asymmetric) | ~1760 | ~1760 | ν(C=O) |

| C=O stretch (symmetric) | ~1740 | ~1740 | ν(C=O) |

| C=C stretch (aromatic) | ~1620 | ~1620 | ν(C=C) |

| C-I stretch | ~600 | ~600 | ν(C-I) |

Table 3: Calculated Electronic Properties of 5-Substituted Isatins (Representative Values)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Energy Gap | 4.0 to 4.5 |

Table 4: Mulliken Atomic Charges of 5-Substituted Isatins (Representative Values)

| Atom | Charge (a.u.) |

| O (C2=O) | -0.4 to -0.6 |

| O (C3=O) | -0.4 to -0.6 |

| N1 | -0.3 to -0.5 |

| I | -0.1 to +0.1 |

| H (N1-H) | +0.2 to +0.4 |

Visualizations

The following diagrams illustrate the logical workflow of computational studies on 5-Iodoisatin and the conceptual basis of key electronic property analyses.

References

- 1. nbinno.com [nbinno.com]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mulliken [cup.uni-muenchen.de]

The Rising Therapeutic Potential of 5-Iodoisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, a privileged heterocyclic scaffold, has long been a subject of intense research in medicinal chemistry due to its diverse pharmacological activities. The introduction of a halogen atom, particularly iodine, at the 5-position of the isatin ring has emerged as a promising strategy to enhance the therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the current state of research on 5-iodoisatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. This document summarizes key quantitative data, details common experimental protocols for their biological evaluation, and visually represents the underlying signaling pathways and experimental workflows.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammalian tissues and has been identified as a versatile starting material for the synthesis of a wide array of bioactive molecules. Its unique structural features, including a fused aromatic ring and a reactive keto group at the C-3 position, allow for extensive chemical modifications. Among these, halogenation of the aromatic ring has been shown to significantly influence the biological activity of isatin derivatives. The incorporation of an iodine atom at the 5-position, in particular, has been demonstrated to enhance lipophilicity and electronic properties, often leading to improved potency and target specificity. This guide will delve into the multifaceted biological activities of 5-iodoisatin derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Biological Activities of 5-Iodoisatin Derivatives

The introduction of an iodine atom at the 5-position of the isatin core has led to the development of derivatives with a broad spectrum of biological activities. These include potent anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.

Anticancer Activity

5-Iodoisatin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of 5-Iodoisatin Derivatives (IC50 values in µM)

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazones | Multiple | 13.31 - >372.34 | [1] |

| Schiff Bases | Jurkat | 0.03 | |

| Hydrazones | HepG2 | 4.23 | [2] |

Note: This table is a summary of representative data. For a comprehensive list of all tested derivatives and cell lines, please refer to the cited literature.

Antimicrobial Activity

The antimicrobial potential of 5-iodoisatin derivatives has been explored against a range of pathogenic bacteria and fungi. The presence of the iodine atom is often associated with increased antimicrobial potency.

Table 2: Antimicrobial Activity of 5-Halogenated Isatin Derivatives (MIC values in µg/mL)

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| N-Mannich Bases (5-chloro) | Gram-negative bacteria | - | [3] |

| Thiazole Derivatives (5-bromo) | E. coli | - | [4] |

| Thiazole Derivatives (5-bromo) | S. aureus (MRSA) | - | [4] |

| Thiazole Derivatives (5-bromo) | C. albicans | - | [4] |

Note: While specific MIC values for 5-iodoisatin derivatives are not consistently reported in the readily available literature, the data for other 5-halogenated derivatives strongly suggest the potential for potent antimicrobial activity. The provided data indicates a range of activity for 5-bromo derivatives from potent to moderate.

Antiviral Activity

Isatin derivatives, in general, have a long history of antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs. Halogenation at the 5-position has been shown to be a key factor in enhancing antiviral efficacy.

Table 3: Antiviral Activity of 5-Halogenated Isatin Derivatives (EC50 values)

| Derivative Type | Virus | EC50 | Reference |

| Schiff Bases (5-fluoro) | HIV-1 | 8 - 15.3 µg/mL | [5] |

| Schiff Bases (5-bromo) | HIV-1 | 8 - 15.3 µg/mL | [5] |

| Thiosemicarbazones | Vaccinia virus | - | [6] |

| Sulfonamide Derivatives (5-fluoro) | HCV | 6 µg/mL | [7] |

Note: Data for 5-iodoisatin derivatives is limited in this category, but the trend observed with other halogens suggests a high likelihood of significant antiviral activity.

Enzyme Inhibitory Activity

5-Iodoisatin derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis, including kinases and proteases.

Table 4: Enzyme Inhibitory Activity of 5-Iodoisatin Derivatives (IC50 values)

| Derivative Type | Enzyme | IC50 | Reference |

| Thiosemicarbazones | Urease | 1.62 ± 0.05 µg/mL | [8] |

| Thiosemicarbazones | Cruzain, Falcipain-2, Rhodesain | 1 - 10 µM | [3] |

| - | GSK-3β | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of 5-iodoisatin derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the 5-iodoisatin derivative for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity Assays

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the 5-iodoisatin derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.[10]

-